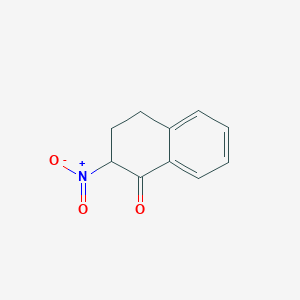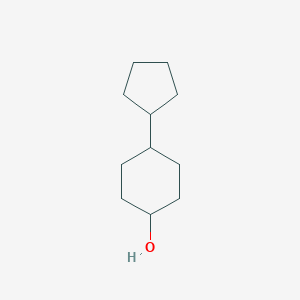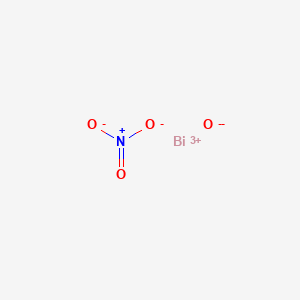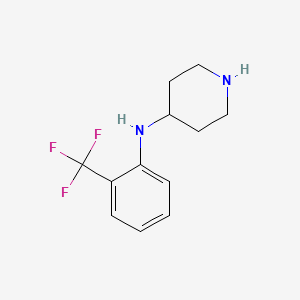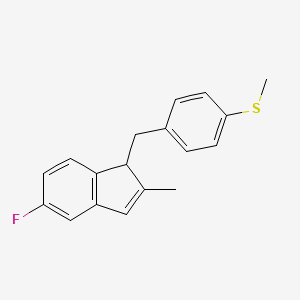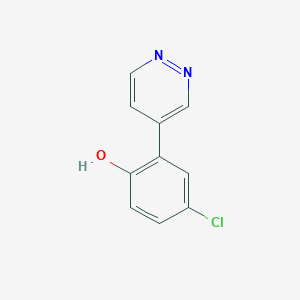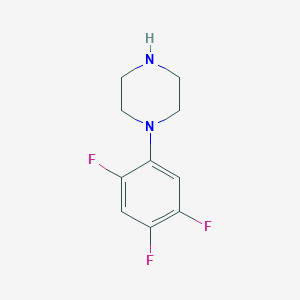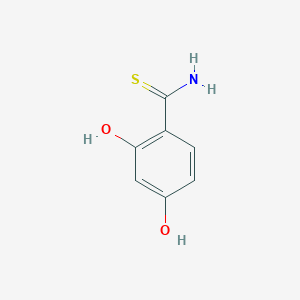
2,4-Dihydroxy-thiobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-thiobenzamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of two hydroxyl groups and a thiobenzamide moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-thiobenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thiobenzamide derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2,4-Dihydroxy-thiobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The thiobenzamide moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Explored for its potential anticancer and antiproliferative activities.
Industry: Utilized in the development of fungicides and other agrochemical products.
作用机制
The mechanism of action of 2,4-Dihydroxy-thiobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and cellular metabolism.
Pathways Involved: Inhibition of fungal cell wall synthesis and disruption of bacterial cell membranes.
相似化合物的比较
2,4-Dihydroxy-thiobenzamide can be compared with other similar compounds, such as:
2,4-Dihydroxybenzoic Acid: Shares the hydroxyl groups but lacks the thiobenzamide moiety.
Thiobenzamide: Lacks the hydroxyl groups present in this compound.
2,4-Dihydroxythiobenzoyl Derivatives: Similar structure but with different substituents on the benzoyl moiety.
Uniqueness: The presence of both hydroxyl groups and the thiobenzamide moiety in this compound contributes to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C7H7NO2S |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
2,4-dihydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H7NO2S/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3,9-10H,(H2,8,11) |
InChI 键 |
MOFDJHVUXLUKEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)C(=S)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
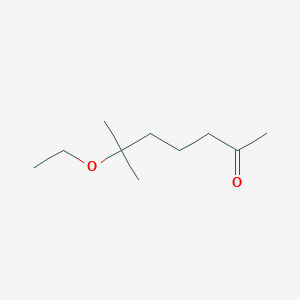
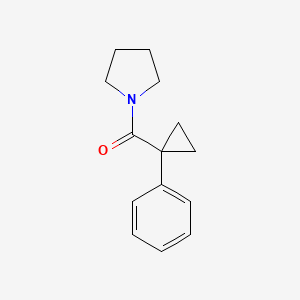
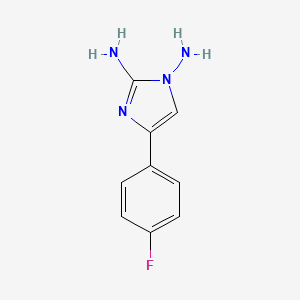
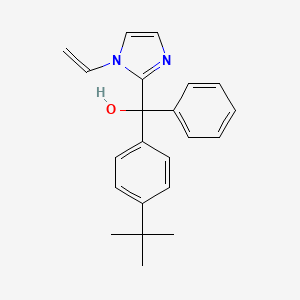

![[4-[(4-tert-butylphenyl)methoxy]phenyl]methanol](/img/structure/B8676369.png)
